4-Methyl-3-phenylisoxazole
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Overview
Description
4-Methyl-3-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-phenylisoxazole can be synthesized through various methods. One common approach involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the process. Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .
Industrial Production Methods: Industrial production of this compound often involves scalable, solvent-free synthesis under ball-milling conditions. This method uses terminal alkynes and hydroxyimidoyl chlorides with a recyclable Cu/Al2O3 nanocomposite catalyst to achieve moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in metalation reactions, where metals such as lithium or palladium are used to introduce new functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Methyl-3-phenylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as selective inhibitors of cyclooxygenase-1 (COX-1), which is involved in the inflammatory response . The compound’s effects are mediated through its binding to these targets, leading to the modulation of biological pathways and subsequent therapeutic effects .
Comparison with Similar Compounds
4-Nitro-3-phenylisoxazole: Known for its potent antibacterial activity.
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Used in the synthesis of penicillin intermediates.
3-Methyl-5-phenylisoxazole-4-carboxylic acid: Another derivative with potential biological activities.
Uniqueness: 4-Methyl-3-phenylisoxazole stands out due to its unique combination of a methyl and phenyl group on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-11-10(8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
QZTYEMDHTJBHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CON=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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